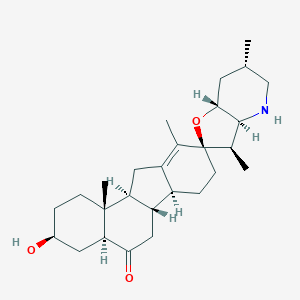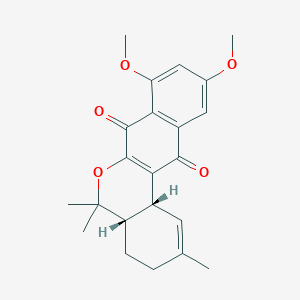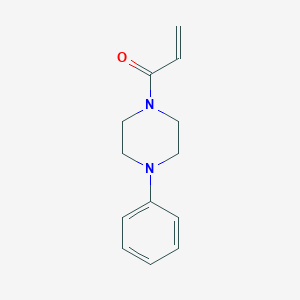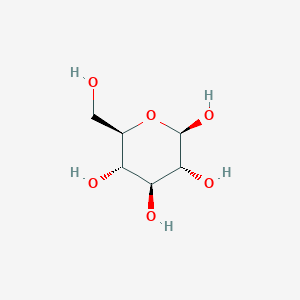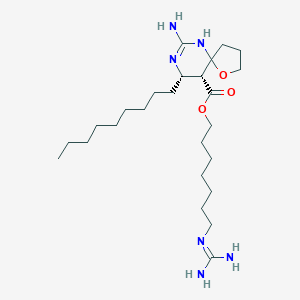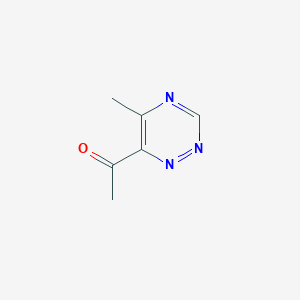
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone is a chemical compound that belongs to the class of triazine derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by modulating the activity of certain receptors in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone exhibits various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Finally, research on the synthesis and modification of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone may lead to the development of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone involves the reaction of 5-methyl-1,2,4-triazin-3-amine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 70-80°C and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activity and has been investigated for its potential use as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
139938-64-0 |
|---|---|
Produktname |
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
1-(5-methyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4-6(5(2)10)9-8-3-7-4/h3H,1-2H3 |
InChI-Schlüssel |
DLVGQTLZGQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC=N1)C(=O)C |
Kanonische SMILES |
CC1=C(N=NC=N1)C(=O)C |
Synonyme |
Ethanone, 1-(5-methyl-1,2,4-triazin-6-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

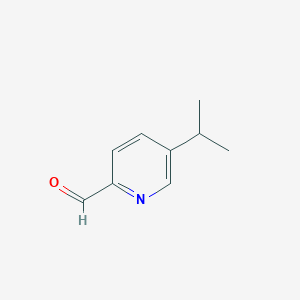
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
